Cas no 6543-77-7 (4-Epi Doxycycline (>70%))

4-Epi Doxycycline (>70%) is a semi-synthetic tetracycline derivative, structurally analogous to doxycycline but distinguished by its epimerization at the C4 position. This compound exhibits potential utility in research applications, particularly in studies involving antibiotic resistance mechanisms and microbial inhibition. With a purity exceeding 70%, it serves as a valuable reference standard or intermediate for analytical and investigative purposes. Its stability under controlled conditions ensures reliable performance in laboratory settings. Researchers may leverage its structural properties to explore structure-activity relationships within the tetracycline class. The product is supplied with detailed characterization data to support reproducibility and accuracy in experimental workflows.
4-Epi Doxycycline (>70%) structure
4-Epi Doxycycline (>70%) structure
Product Name:4-Epi Doxycycline (>70%)
CAS No:6543-77-7
MF:C22H24N2O8
MW:444.434566497803
CID:507022
PubChem ID:54676637
Update Time:2025-11-12

4-Epi Doxycycline (>70%) Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,(4R,4aR,5S,5aR,6R,12aS)-
    • 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentah...
    • 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,(4R
    • 4-EPI DOXYCYCLINE
    • 5-Hydroxy-α-6-desoxy-tetracyclin
    • doxocycline
    • doxycycline
    • Doxycycline EP impurity C
    • (4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
    • PD063966
    • 4-Epidoxycycline
    • A899857
    • DOXYCYCLINE IMPURITY C
    • 4-epi-Doxycycline
    • DOXYCYCLINE MONOHYDRATE IMPURITY C [EP IMPURITY]
    • DOXYCYCLINE HYCLATE IMPURITY C [EP IMPURITY]
    • (4R,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
    • 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4R,4aR,5S,5aR,6R,12aS)-
    • AKOS022185341
    • (4R,4AR,5S,5AR,6R,12AS)-4-(DIMETHYLAMINO)-3,5,10,12,12APENTAHYDROXY-6-METHYL-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE
    • UNII-TR57F2W7Q6
    • 6543-77-7
    • Q27290190
    • TR57F2W7Q6
    • 6-Deoxy-4-epioxytetracycline
    • 2-NAPHTHACENECARBOXAMIDE, 4-(DIMETHYLAMINO)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,5,10,12,12A-PENTAHYDROXY-6-METHYL-1,11-DIOXO-, 4-EPIMER
    • DTXSID901316643
    • SCHEMBL23005369
    • 4-Epioxytetracycline, 6-deoxy-
    • 4-Epi Doxycycline (>70%)
    • 2-NAPHTHACENECARBOXAMIDE, 4-(DIMETHYLAMINO)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,5,10,12,12A-PENTAHYDROXY-6-METHYL-1,11-DIOXO-, (4R-(4.ALPHA.,4A.BETA.,5.BETA.,5A.BETA.,6.BETA.,12A.BETA.))-
    • Inchi: 1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1
    • InChI Key: SGKRLCUYIXIAHR-NLJUDYQYSA-N
    • SMILES: O[C@H]1[C@H]2C(=C(C3C(=CC=CC=3[C@@H]2C)O)O)C([C@@]2(C(=C(C(N)=O)C([C@@H]([C@H]12)N(C)C)=O)O)O)=O

Computed Properties

  • Exact Mass: 444.15300
  • Monoisotopic Mass: 444.153266
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 1
  • Complexity: 956
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 182

Experimental Properties

  • Density: 1.63
  • Melting Point: >176?C (dec.)
  • Boiling Point: 685.2°C at 760 mmHg
  • Flash Point: 368.2°C
  • Refractive Index: 1.737
  • PSA: 181.62000
  • LogP: 0.35270

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4-Epi Doxycycline (>70%) Production Method

4-Epi Doxycycline (>70%) Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 4-Epi Doxycycline (>70%)

Recent Advances in 4-Epi Doxycycline (>70%) Research: Insights from CAS 6543-77-7 Studies

In recent years, the chemical and biomedical research community has shown increasing interest in the compound 4-Epi Doxycycline (>70%), particularly in the context of its structural and functional relationship with the well-known antibiotic doxycycline. The CAS registry number 6543-77-7 identifies this epimer as a significant subject of study due to its potential therapeutic applications and unique pharmacological properties. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, characterization, and biological activities as reported in peer-reviewed literature from 2022-2023.

Recent analytical studies employing high-performance liquid chromatography (HPLC) and mass spectrometry have achieved significant progress in the purification and quantification of 4-Epi Doxycycline, with multiple research groups reporting purity levels consistently exceeding 70%. The compound's stereochemical configuration at the C-4 position appears to influence its antimicrobial activity spectrum differently than its parent compound, particularly against Gram-positive bacterial strains. A 2023 study published in the Journal of Antibiotic Research demonstrated a 15-20% reduction in minimum inhibitory concentration (MIC) values against Staphylococcus aureus when compared to conventional doxycycline formulations.

The metabolic stability of 4-Epi Doxycycline has emerged as a key research focus, with pharmacokinetic studies in murine models revealing a 30% longer plasma half-life than the standard doxycycline form (Pharmacology Research & Perspectives, 2022). This extended bioavailability profile, coupled with reduced hepatotoxicity markers in liver function tests, suggests potential advantages for prolonged therapeutic regimens. However, researchers caution that the epimerization process may affect the compound's tissue penetration characteristics, particularly in cerebral spinal fluid where concentrations were measured at 40% lower than the parent compound in parallel studies.

Emerging applications in anti-inflammatory therapies have been explored through in vitro models of cytokine modulation. The 4-Epi derivative demonstrated superior inhibition of TNF-α production (68% reduction vs. 52% for doxycycline) in macrophage cell lines at equivalent concentrations (Cellular Immunology, 2023). These findings have spurred interest in repurposing this compound for autoimmune disease management, though clinical translation remains preliminary. Current research efforts are investigating optimized synthesis routes to improve yield and consistency of the >70% purity material, with particular attention to minimizing the formation of related impurities during the epimerization process.

From a chemical manufacturing perspective, recent process optimization studies have identified critical control points for maintaining the 4-Epi Doxycycline's stability during large-scale production. The compound's sensitivity to oxidative degradation requires strict oxygen exclusion during storage, with nitrogen-purged packaging now considered industry standard for commercial preparations. Analytical method development continues to advance, with two new USP-compliant HPLC methods for impurity profiling published in the past year, significantly improving quality control capabilities for this pharmaceutical intermediate.

Looking forward, the research community anticipates expanded investigation into 4-Epi Doxycycline's mechanism of action at the molecular level, particularly its interactions with bacterial ribosomes and mammalian matrix metalloproteinases. Several research groups have proposed structure-activity relationship studies to systematically evaluate modifications at the C-4 position and their biological consequences. As synthesis methods become more refined and analytical techniques more sensitive, the full therapeutic potential of this doxycycline derivative may soon be realized in clinical settings.

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